molecular formula C17H17Cl2NO4 B193179 Felodipine 3,5-dimethyl ester CAS No. 91189-59-2

Felodipine 3,5-dimethyl ester

Cat. No.: B193179
CAS No.: 91189-59-2
M. Wt: 370.2 g/mol
InChI Key: VEACAIASCBTOFS-UHFFFAOYSA-N
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Description

Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a 2,3-dichlorophenyl substituent at the C4 position and methyl ester groups at the C3 and C5 positions.

Structurally, the molecule adopts a boat conformation in the dihydropyridine ring, as observed in related 1,4-DHPs, with the aryl substituent at C4 influencing planarity and intermolecular interactions . Its synthesis typically follows Hantzsch condensation, involving a substituted benzaldehyde, ammonium acetate, and β-keto esters .

Properties

IUPAC Name

dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACAIASCBTOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391948
Record name Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91189-59-2
Record name Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91189-59-2
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Record name 3,5-Dimethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Hantzsch Reaction Mechanism

The Hantzsch synthesis remains the most widely employed method for constructing 1,4-dihydropyridine (DHP) cores. This one-pot condensation involves:

  • 2,3-Dichlorobenzaldehyde as the aryl aldehyde component, introducing the 4-substituted phenyl group.

  • Methyl acetoacetate (2 equivalents) providing both the β-ketoester moieties for esterification at positions 3 and 5.

  • Ammonium acetate as the ammonia source, facilitating cyclization.

Reaction conditions typically involve refluxing in ethanol or methanol, though modern adaptations use catalysts like tetrabutylammonium hydrogen sulfate (TBAHS) to accelerate kinetics. For example, Goel et al. achieved 96% yield for analogous DHPs using TBAHS at 70°C for 55–105 minutes.

Solvent-Free Green Synthesis

A solvent-free modification employing a polyindole-TiO₂ nanocatalyst (5 mol%) under ambient conditions demonstrates environmental and efficiency benefits. The methodology involves:

  • Mixing 2,3-dichlorobenzaldehyde (1 mmol), methyl acetoacetate (2 mmol), and aqueous ammonium hydroxide.

  • Grinding reactants with the nanocatalyst for 20–40 minutes.

  • Isolating the product via recrystallization (ethyl acetate/hexane), yielding 89–92% pure compound.

Advantages :

  • Elimination of volatile organic solvents.

  • Reduced reaction time (≤40 minutes).

  • Catalyst recyclability for ≥5 cycles without significant activity loss.

Stepwise Synthesis via Benzylidene Intermediates

Formation of Benzylidene Intermediate

The stepwise approach isolates intermediates to enhance purity. For dimethyl 4-(2,3-dichlorophenyl)-DHP:

  • Condensation : Reacting 2,3-dichlorobenzaldehyde with methyl acetoacetate in isopropanol using pyridyl carboxylic acid (0.5 mol%) and piperidine (1 mol%) at 40°C for 6 hours forms the benzylidene intermediate.

  • Isolation : Cooling to 25°C precipitates the intermediate, which is filtered and washed with cold isopropanol (yield: 82–85%).

Cyclization with Methyl Aminocrotonate

The benzylidene intermediate reacts with methyl 3-aminocrotonate (1.2 equivalents) in refluxing isopropanol for 12–18 hours. Key considerations:

  • Dehydrating agents (e.g., molecular sieves) prevent hydrolysis of ester groups, boosting yields to 90–96%.

  • Workup : Distilling isopropanol and adding heptanes precipitates the product, which is filtered and dried (purity >99.5%).

Comparative Data :

ParameterHantzsch MethodStepwise Method
Yield89–96%85–90%
Reaction Time40 min–2 hrs18–24 hrs
Purity95–98%>99.5%
CatalystTBAHS or Polyindole-TiO₂Pyridyl acid/Piperidine

Catalytic Innovations and Reaction Optimization

Molecular Sieves and Dehydrating Agents

Incorporating 3Å molecular sieves during cyclization absorbs water, shifting equilibrium toward product formation. Patents report yield improvements from 75% to 96% in stepwise syntheses.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • Ester C=O Stretch : 1695 cm⁻¹.

  • N-H Stretch : 3340 cm⁻¹ (broad, DHP ring).

Nuclear Magnetic Resonance (¹H NMR)

  • Methyl Esters : δ 3.65 (s, 6H, COOCH₃).

  • Aromatic Protons : δ 7.15–7.45 (m, 3H, dichlorophenyl).

  • DHP Ring CH : δ 5.05 (s, 1H, C4-H).

Industrial-Scale Considerations

Cost-Efficiency of Catalysts

TBAHS and polyindole-TiO₂ offer low-cost, reusable alternatives to traditional catalysts like piperidine. TiO₂-based systems reduce expenses by 40% compared to homogeneous catalysts.

Environmental Impact

Solvent-free protocols align with green chemistry principles, reducing waste generation by 70% and energy consumption by 50%.

Challenges and Limitations

Byproduct Formation in One-Pot Reactions

Hantzsch reactions occasionally yield bis-DHPs or oxidized pyridines. Stepwise methods mitigate this but require additional purification steps.

Sensitivity of Ester Groups

Hydrolysis of methyl esters under acidic or basic conditions necessitates pH-controlled environments during workup.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate microwave irradiation (100°C, 10 minutes) reduces reaction times by 80% while maintaining yields ≥90%.

Continuous Flow Systems

Microreactor technology enhances heat/mass transfer, enabling kilogram-scale production with 95% yield and >99% purity .

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Properties

The compound is primarily recognized as an impurity of felodipine, a calcium channel blocker used to treat hypertension. Its structure allows it to potentially exhibit similar pharmacological effects. Calcium channel blockers are essential in managing high blood pressure and related cardiovascular conditions due to their ability to relax blood vessels .

1.2 Dihydropyridine Derivatives

Dihydropyridine derivatives, including this compound, have been extensively studied for their biological activities. Research indicates that modifications to the dihydropyridine structure can enhance their efficacy as antihypertensive agents and improve their pharmacokinetic profiles .

Analytical Applications

2.1 Reference Standards

Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate serves as a reference standard in various analytical methods. It is used in high-performance liquid chromatography (HPLC) and mass spectrometry for the quantification of felodipine and its metabolites in biological samples .

2.2 Crystallization Studies

Recent advancements in crystallization techniques have allowed for the high-throughput screening of dihydropyridine compounds. The application of encapsulated nanodroplet crystallization has facilitated the discovery of new solid forms and polymorphs of these compounds, which can significantly impact their stability and solubility profiles .

Research Findings and Case Studies

3.1 Case Study: High-Throughput Crystallization

A study demonstrated the effectiveness of high-throughput crystallization methods applied to several dihydropyridine derivatives, including dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. This approach resulted in the rapid determination of crystal structures and highlighted the potential for discovering new polymorphs that could enhance drug formulation strategies .

3.2 Oxidation Potential Studies

Research into the oxidation potentials of various 2,6-dimethyl-1,4-dihydropyridine derivatives has provided insights into their electrochemical behavior. Understanding these properties is crucial for predicting their reactivity and stability in pharmaceutical formulations .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The nature and position of substituents on the C4 aryl group significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name C4 Substituent Key Properties/Activities References
Felodipine 2,3-Dichlorophenyl Antihypertensive (L-type Ca²⁺ blocker)
Clevidipine 2,3-Dichlorophenyl Short-acting vasodilator
Dimethyl 4-(4-methoxyphenyl)-... 4-Methoxyphenyl Enhanced solubility (electron-donating)
Dimethyl 4-(2-methylphenyl)-... 2-Methylphenyl Reduced bioactivity (steric hindrance)
Diethyl 4-(4-cyanophenyl)-... 4-Cyanophenyl Cytotoxicity (apoptosis induction)
  • Electron-Withdrawing Groups : The 2,3-dichlorophenyl group in the target compound and Felodipine/Clevidipine enhances binding to calcium channels by stabilizing the planar conformation of the dihydropyridine ring .
  • Electron-Donating Groups : Methoxy or methyl substituents (e.g., 4-methoxyphenyl) increase solubility but reduce potency due to weaker receptor interactions .

Ester Group Modifications

The ester groups at C3 and C5 affect metabolic stability and bioavailability:

Compound Name Ester Groups Pharmacokinetic Profile References
Target Compound Dimethyl Moderate metabolic stability
Felodipine Ethyl/Methyl Extended half-life
Clevidipine Butyrate/Methyl Rapid hydrolysis (short-acting)
Diethyl 4-(4-chlorophenyl)-... Diethyl Higher cytotoxicity (apoptosis)
  • Dimethyl Esters : The target compound’s methyl esters confer moderate lipophilicity, balancing membrane permeability and metabolic stability .
  • Diethyl/Butyrate Esters : Larger esters (e.g., diethyl in ) enhance cytotoxicity but reduce solubility , while clevidipine’s butyrate group enables rapid hydrolysis for short-acting effects .

Pharmacological Activities

  • Calcium Channel Modulation : Felodipine and Clevidipine are clinically used for hypertension, leveraging the 2,3-dichlorophenyl group’s strong binding to L-type calcium channels .
  • Anticancer Potential: Diethyl analogs (e.g., diethyl 4-(4-chlorophenyl)-...) induce apoptosis in HCT116 colon cancer cells (IC₅₀: 16.29–68.88 µM), suggesting ester size and aryl substituents synergize in cytotoxicity .

Physicochemical and Structural Properties

  • Crystal Packing : The 2,3-dichlorophenyl group in the target compound promotes π-π stacking and halogen bonding, as seen in Felodipine derivatives, enhancing crystalline stability .
  • Spectroscopic Data :
    • IR : Strong C=O stretches (~1665 cm⁻¹) and N-H bends (~1536 cm⁻¹) are consistent across 1,4-DHPs .
    • NMR : Methyl groups at C2/C6 appear as singlets (~δ 2.34 ppm), while the C4 proton resonates near δ 5.25 ppm .

Biological Activity

Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly known as Felodipine Impurity B) is a compound of significant interest in pharmacological research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17Cl2NO4
  • Molecular Weight : 370.23 g/mol
  • CAS Number : 91189-59-2
  • IUPAC Name : Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The compound belongs to the class of 1,4-dihydropyridines (1,4-DHPs), which are well-known for their role as calcium channel blockers. The presence of the dichlorophenyl group enhances its lipophilicity and biological activity.

Calcium Channel Blocking Activity

1,4-DHPs are primarily recognized for their effectiveness as L-type calcium channel blockers. Research indicates that compounds like dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant calcium channel blocking properties. These properties make them valuable in treating cardiovascular disorders such as hypertension and angina.

Table 1: Calcium Channel Blocking Activity of Selected 1,4-DHPs

Compound NameIC50 (µM)Selectivity for L-typeSelectivity for T-type
Felodipine0.15HighLow
Dimethyl DHP0.10ModerateModerate
Dimethyl Dichlorophenyl DHP0.05HighModerate

Anticancer Activity

Recent studies have explored the anticancer potential of various 1,4-DHP derivatives. For instance, a study evaluated the cytotoxic effects of dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated a concentration-dependent inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

In vitro assays revealed the following IC50 values for the tested compounds:

CompoundHCT-116 IC50 (µM)HepG2 IC50 (µM)
Dimethyl DHP12.515.0
Felodipine8.010.5
Dichlorophenyl DHP5.07.5

These findings suggest that modifications in the chemical structure significantly influence anticancer activity.

The biological activity of dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be attributed to several mechanisms:

  • Calcium Channel Inhibition : By blocking L-type calcium channels, these compounds reduce intracellular calcium levels, leading to vasodilation and decreased cardiac workload.
  • Antioxidant Properties : Some studies suggest that certain derivatives may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Induction of Apoptosis : The anticancer activity may involve the induction of apoptosis in cancer cells through various pathways including mitochondrial dysfunction and caspase activation.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via the Hantzsch reaction, a multicomponent condensation of an aldehyde, β-ketoester, and ammonia donor. Key modifications include:

  • Solvent selection : Water or ethanol improves eco-compatibility and yield .
  • Catalysts : Ammonium acetate facilitates cyclization, while microwave-assisted synthesis reduces reaction time .
  • Molar ratios : A 1:2:1 ratio of aldehyde:β-ketoester:ammonia donor minimizes side products .
  • Purification : Column chromatography with hexane/ethyl acetate (3:1) isolates the pure product .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • NMR : ¹H and ¹³C NMR identify substituent environments (e.g., dihydropyridine ring protons at δ 4.8–5.2 ppm) .
  • IR : C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) confirm ester and dihydropyridine groups .
  • X-ray crystallography : Resolves conformational details (e.g., boat/chair dihydropyridine rings) and hydrogen-bonding networks .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 342 for [M+H]⁺) validate molecular weight .

Basic: What in vitro pharmacological screening strategies are used to evaluate bioactivity?

  • Calcium channel modulation : Patch-clamp assays on vascular smooth muscle cells assess vasodilatory potential .
  • Antimicrobial activity : Disk diffusion tests against S. aureus and E. coli quantify inhibition zones .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) determine IC₅₀ values .

Advanced: How do substituent variations (e.g., halogen position) impact structure-activity relationships (SAR)?

  • Chlorine position : 2,3-dichlorophenyl analogs show enhanced calcium channel blockade compared to 2,4-dichloro derivatives due to improved hydrophobic interactions .
  • Ester groups : Methyl esters increase membrane permeability vs. ethyl analogs, improving bioavailability .
  • Dihydropyridine ring conformation : Boat conformations (observed via X-ray) enhance binding to L-type calcium channels .

Advanced: Which computational methods predict electronic properties and reactivity?

  • DFT calculations : Optimize geometry, calculate frontier orbitals (HOMO-LUMO gaps ~4.5 eV), and map electrostatic potentials to identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to calcium channel α₁-subunits (PDB: 1T3S) to prioritize analogs with high docking scores .
  • IRI (Independent Gradient Model) : Visualize non-covalent interactions (e.g., C–H···O) critical for crystal packing .

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Comparative assays : Standardize protocols (e.g., identical cell lines, concentrations) to isolate substituent effects .
  • Metabolic stability tests : LC-MS quantifies hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic variability .
  • Crystallographic analysis : Correlate solid-state conformations with activity trends (e.g., planar vs. puckered dihydropyridine rings) .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Slow evaporation from DMSO/water mixtures yields single crystals, while rapid cooling produces amorphous solids .
  • Solvent inclusion : Ethanol or acetonitrile minimizes lattice disorder by forming stable hydrogen bonds with ester groups .
  • Temperature control : Crystallization at 4°C reduces thermal motion artifacts in X-ray data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Felodipine 3,5-dimethyl ester
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Felodipine 3,5-dimethyl ester

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